molecular formula C22H22N2O6 B601127 SN-38 Hydroxy Acid CAS No. 142677-15-4

SN-38 Hydroxy Acid

Cat. No.: B601127
CAS No.: 142677-15-4
M. Wt: 410.43
Attention: For research use only. Not for human or veterinary use.
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Description

SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of the chemotherapeutic prodrug irinotecan (CPT-11). It exerts potent anticancer activity by inhibiting DNA topoisomerase I, stabilizing the DNA-enzyme complex, and inducing lethal double-strand breaks during replication . SN-38 is 100- to 1,000-fold more cytotoxic than irinotecan in vitro, making it the primary driver of irinotecan’s therapeutic effects . Beyond its topoisomerase I inhibition, SN-38 has recently been identified as a BRD4 inhibitor, disrupting oncogenic signaling (e.g., downregulating c-MYC) and enhancing apoptosis in leukemia cells .

Properties

CAS No.

142677-15-4

Molecular Formula

C22H22N2O6

Molecular Weight

410.43

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

SN-38 Hydroxy Acid undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include SN-38 glucuronide and other oxidized derivatives, which are crucial for its excretion and reduced toxicity .

Comparison with Similar Compounds

Therapeutic Efficacy and Clinical Implications

  • Formulation Advances : Liposomal and micellar SN-38 formulations improve solubility, protect the active lactone form, and reduce systemic toxicity .
  • Combination Therapies : Co-administration with UGT1A inducers (e.g., caffeic acid derivatives) or NF-κB inhibitors may mitigate toxicity and resistance .

Q & A

Basic Research Questions

Q. How can researchers differentiate between the lactone and hydroxy acid forms of SN-38 in pharmacokinetic studies?

  • Methodological Approach : Use reversed-phase HPLC with a C18 column and mobile phases such as acetonitrile and 0.1% formic acid in water to separate lactone and hydroxy acid forms . Acidic conditions stabilize the lactone form, while neutral pH shifts equilibrium toward the inactive hydroxy acid; thus, sample preparation must include pH adjustments to avoid interconversion during analysis .

Q. What enzymatic pathways govern SN-38 metabolism, and how are they quantified?

  • Key Enzymes :

  • UGT1A1 : Mediates glucuronidation of SN-38 to inactive SN-38G .
  • CYP3A4 : Converts irinotecan to APC, a metabolite 100× less active than SN-38 .
    • Quantification : Use UPLC-MS/MS to simultaneously measure irinotecan, SN-38, and SN-38G in plasma, urine, and tissues. Validate assays with internal standards (e.g., 10-HCPT) .

Q. What analytical techniques are recommended for quantifying SN-38 and its metabolites in biological matrices?

  • HPLC with Fluorescence Detection : Excitation/emission wavelengths of 370/470 nm enable sensitive detection of SN-38 and its glucuronide .
  • UPLC-MS/MS : Provides higher resolution for simultaneous quantification in complex matrices like feces and liver homogenates .

Advanced Research Questions

Q. How can researchers address lactone-hydroxy acid interconversion during in vitro and in vivo experiments?

  • Experimental Design :

  • Use acid hydrolysis (6.0 mol/L HCl at 50°C) to release total SN-38 from antibody-drug conjugates (e.g., IMMU-132) .
  • Stabilize the lactone form by maintaining acidic conditions (pH <5) in cell culture media .
    • Data Interpretation : Compare free SN-38 (lactone) and total SN-38 (acid-hydrolyzed) to assess conjugate stability .

Q. How do genetic polymorphisms (e.g., UGT1A1*28) influence SN-38 pharmacokinetics and toxicity?

  • Methodology :

  • Genotype patients for UGT1A1*28 using PCR.
  • Measure SN-38/SN-38G ratios in plasma via HPLC to correlate with enzyme activity .
    • Impact : Homozygous UGT1A1*28 reduces glucuronidation, increasing SN-38 exposure and risk of neutropenia/diarrhea .

Q. What strategies improve SN-38 delivery to tumors while minimizing systemic hydrolysis?

  • Conjugate Systems : Antibody-drug conjugates (e.g., sacituzumab govitecan) prolong SN-38 half-life (14 hours vs. 5 minutes for free SN-38) by delaying hydrolysis .
  • pH-Responsive Formulations : Use liposomes or nanoparticles that release SN-38 preferentially in acidic tumor microenvironments .

Q. How can researchers model the effects of SN-38 lactone instability on antitumor efficacy?

  • In Vitro Models :

  • Treat cancer cells at physiological pH (7.4) to mimic hydroxy acid predominance, or at pH 5.5 to retain lactone activity .
  • Compare cytotoxicity of lactone-stabilized SN-38 (e.g., MAC glucuronide derivatives) vs. unmodified forms .

Q. What experimental approaches mitigate variability in SN-38 glucuronidation across preclinical models?

  • Coadministration of UGT Inhibitors : Use baicalein (from Hange-Shashin-To) to inhibit UGT1A1 and enhance SN-38 bioavailability in murine models .
  • Humanized Mouse Models : Express human UGT1A1 to better replicate human metabolic profiles .

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